molecular formula C25H24F3NO7S B2995077 propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate CAS No. 477499-60-8

propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B2995077
CAS No.: 477499-60-8
M. Wt: 539.52
InChI Key: LWXSUXIFMYKMQB-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a naphthalene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves the esterification of the intermediate with propan-2-ol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine .

Scientific Research Applications

Propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and sulfonamide moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of a naphthalene ring, trifluoromethyl group, and sulfonamide moiety.

Properties

IUPAC Name

propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3NO7S/c1-4-35-15-9-11-16(12-10-15)37(33,34)29-20-13-19(22(30)18-8-6-5-7-17(18)20)21(23(31)25(26,27)28)24(32)36-14(2)3/h5-14,21,29-30H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXSUXIFMYKMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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